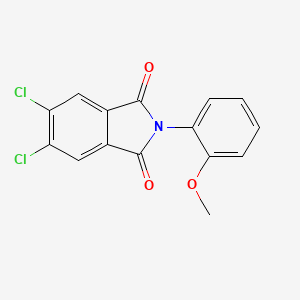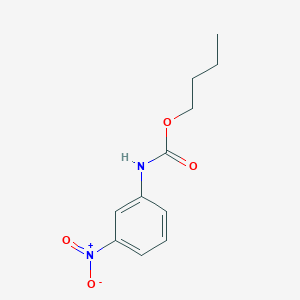
5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2-methoxybenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHOXYPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE: A similar compound with a different substitution pattern.
5,6-DICHLORO-1H-ISOINDOLE-1,3(2H)-DIONE: Lacks the methoxyphenyl group but shares the dichloro substitution.
Uniqueness
5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both dichloro and methoxyphenyl groups can influence its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C15H9Cl2NO3 |
|---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
5,6-dichloro-2-(2-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO3/c1-21-13-5-3-2-4-12(13)18-14(19)8-6-10(16)11(17)7-9(8)15(18)20/h2-7H,1H3 |
InChI Key |
BVPWBDQBJOPOOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-butyl-N-(4-ethoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11094242.png)
![N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline](/img/structure/B11094248.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11094261.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B11094268.png)
![(8Z)-8-[4-(Dimethylamino)benzylidene]-4-methyl-2H-furo[2,3-H]chromene-2,9(8H)-dione](/img/structure/B11094275.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11094286.png)
![1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11094292.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11094297.png)
![N',N''-{Sulfanediylbis[5,2-furandiyl(E)methylylidene]}bis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]](/img/structure/B11094299.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide](/img/structure/B11094308.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11094316.png)

![Methyl[bis(4-methylphenyl)]phosphane oxide](/img/structure/B11094330.png)
![11-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094350.png)
